6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is a complex organic compound that features a purine base attached to a benzyl group and a 1,3-dithiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine typically involves the reaction of a purine derivative with a benzyl halide and a 1,3-dithiolane precursor. One common method involves the use of 1,2-ethanedithiol in the presence of a Lewis acid catalyst to form the 1,3-dithiolane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiolane ring, yielding a simpler purine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, reduced purine derivatives, and various substituted purines, depending on the specific reagents and conditions used.
Scientific Research Applications
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine has several scientific research applications:
Biology: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites in proteins.
Industry: It may be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The purine base can also interact with nucleic acids, potentially disrupting DNA and RNA functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring but have different substituents, leading to varied biological activities.
N-Alkyl-1,3-oxathiolan-2-imines: These compounds have a similar ring structure but include nitrogen, which affects their reactivity and applications.
Uniqueness
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is unique due to its combination of a purine base, benzyl group, and dithiolane ring. This combination imparts specific chemical reactivity and potential biological activity that is not found in other similar compounds.
Properties
CAS No. |
920503-71-5 |
---|---|
Molecular Formula |
C16H16N4S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
9-benzyl-6-(1,3-dithiolan-2-ylmethyl)purine |
InChI |
InChI=1S/C16H16N4S2/c1-2-4-12(5-3-1)9-20-11-19-15-13(17-10-18-16(15)20)8-14-21-6-7-22-14/h1-5,10-11,14H,6-9H2 |
InChI Key |
QAOBWOHWHRMLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.